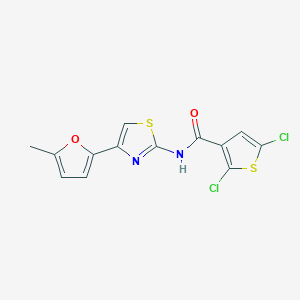

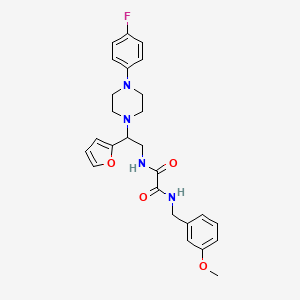

![molecular formula C3H4BrF5S B2483825 [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane CAS No. 2149605-97-8](/img/structure/B2483825.png)

[(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda^6-sulfane involves efficient methods to incorporate the pentafluoro-λ^6-sulfanyl group into various alkadienes. This process is crucial for producing monomers and intermediates for further chemical reactions and applications. The convenience and efficiency of the synthesis process enable the exploration of new compounds with potential industrial and research applications (Brel, 2005).

Molecular Structure Analysis

The molecular structure of [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda^6-sulfane and its derivatives often involves complex interactions between the pentafluoro-sulfanyl group and other molecular moieties. Studies on λ^3σ^3P and λ^5σ^5P derivatives have revealed how the (E)-1,2-difluoro-2-(pentafluoro-λ^6-sulfanyl)ethenyl group can be bonded to phosphorus, showcasing the versatility and reactivity of the pentafluoro-sulfanyl group in creating new molecular structures (Wessolowski et al., 1997).

Chemical Reactions and Properties

The reactivity of [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda^6-sulfane allows for its use in various chemical reactions, including epoxidation and Diels-Alder reactions. These reactions are essential for synthesizing pentafluorosulfanyl-containing heterocyclic compounds and dienophiles, which are useful in further chemical synthesis and the development of new materials with desired properties (Brel, 2006).

Physical Properties Analysis

The physical properties of [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda^6-sulfane and related compounds are crucial for their application in various fields. Studies have focused on understanding these properties to optimize the use of these compounds in industrial and research settings. The unique characteristics of the pentafluoro-sulfanyl group contribute to the material's behavior and its potential uses (Wang et al., 2020).

Chemical Properties Analysis

The chemical properties of [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda^6-sulfane, such as its reactivity and stability, are influenced by the presence of the pentafluoro-sulfanyl group. Understanding these properties is essential for harnessing the compound's potential in chemical synthesis and the development of new materials with specific functionalities (Yasuo et al., 2023).

Aplicaciones Científicas De Investigación

Synthesis and Epoxidation of Alkadienes : [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane-related compounds, specifically pentafluoro-λ6-sulfanyl-containing alkadienes, have been synthesized and utilized in epoxidation reactions. These compounds serve as useful monomers or intermediates in the creation of polymers, polymer surface coatings, and SF5-containing heterocyclic compounds (Brel, 2005).

Synthesis of Heterocyclic Compounds : Pentafluoro-λ6-sulfanyl-containing 4,5-dihydroisoxazoles, which are structurally related to [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane, have been synthesized efficiently. These compounds are significant as intermediates in the preparation of pentafluorosulfanyl-containing heterocyclic and polyfunctional compounds (Brel, 2006).

Preparation of Alkenyl Aryl Tetrafluoro-λ6-sulfanes : Research into substituted alkenyl aryl tetrafluoro-λ6-sulfanes, which are related to pentafluoro-λ6-sulfanyl groups, involves the direct addition of chlorotetrafluorosulfanyl arenes to primary alkynes. This research aids in understanding the modulation of reactivity and the effects of aryl substituents on these compounds (Zhong et al., 2014).

Diels-Alder Reactions with Pentafluoro-λ6-sulfanyl Moiety : Pentafluoro-λ6-sulfanyl compounds, closely related to [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane, have been synthesized as dienophiles. These compounds readily react with cyclic and aliphatic electron-releasing dienes to form Diels-Alder cycloadducts (Brel, 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(E)-3-bromoprop-1-enyl]-pentafluoro-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF5S/c4-2-1-3-10(5,6,7,8)9/h1,3H,2H2/b3-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHEUDSOJLBOZ-HNQUOIGGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CS(F)(F)(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/S(F)(F)(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

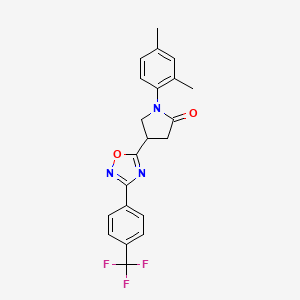

![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)

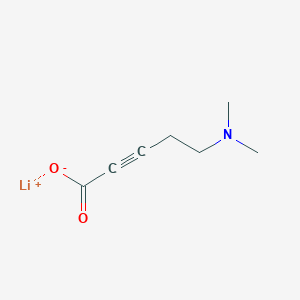

![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)

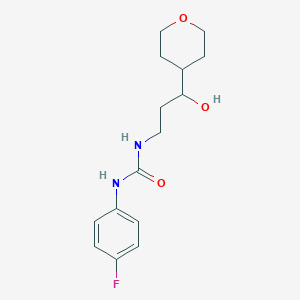

![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)

![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)

![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)